1-(Chloromethyl)-3-methyl-5-(trifluoromethyl)benzene
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Overview
Description
1-(Chloromethyl)-3-methyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3. It is a derivative of benzene, characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to the benzene ring.
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-methyl-5-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the chloromethylation of 3-methyl-5-(trifluoromethyl)benzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to optimize yield and purity. These methods often employ similar reagents and conditions but are designed to handle larger quantities of reactants and products .
Chemical Reactions Analysis
1-(Chloromethyl)-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloromethyl)-3-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-methyl-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate signaling pathways and biochemical processes within cells .
Comparison with Similar Compounds
1-(Chloromethyl)-3-methyl-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can affect its reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene:
3-Trifluoromethylbenzyl chloride: Similar structure but with different substituent positions, impacting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H8ClF3 |
---|---|
Molecular Weight |
208.61 g/mol |
IUPAC Name |
1-(chloromethyl)-3-methyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-7(5-10)4-8(3-6)9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
VBHBZSNVXUMUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
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